p-Benzoquinone, 2,5-dipiperidino-

Description

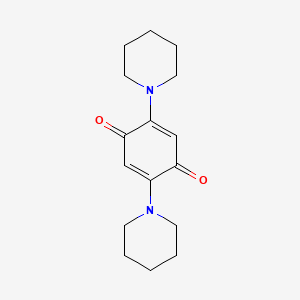

p-Benzoquinone, 2,5-dipiperidino-, is a derivative of p-benzoquinone (1,4-benzoquinone) where two piperidino groups (–N(CH₂)₅) are substituted at the 2- and 5-positions of the quinoid ring. The parent compound, p-benzoquinone, is a redox-active molecule central to biological electron transfer processes and synthetic chemistry due to its ability to undergo reversible reduction to hydroquinone .

Properties

IUPAC Name |

2,5-di(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c19-15-12-14(18-9-5-2-6-10-18)16(20)11-13(15)17-7-3-1-4-8-17/h11-12H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIDDRHNWGUXPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=O)C(=CC2=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283584 | |

| Record name | p-Benzoquinone, 2,5-dipiperidino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521-04-6 | |

| Record name | 2,4-benzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Benzoquinone, 2,5-dipiperidino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Benzoquinone, 2,5-dipiperidino- typically involves the reaction of p-benzoquinone with piperidine under controlled conditions. One common method involves the use of a solvent such as methanol or ethanol, with the reaction being carried out at room temperature or slightly elevated temperatures. The reaction proceeds via nucleophilic addition of the piperidine to the benzoquinone, followed by oxidation to yield the final product .

Industrial Production Methods

Industrial production of p-Benzoquinone, 2,5-dipiperidino- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as copper-modified titanium silicalite-1 (Cu/TS-1) can be employed to facilitate the oxidation steps .

Chemical Reactions Analysis

Types of Reactions

p-Benzoquinone, 2,5-dipiperidino- undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

Substitution: The piperidine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and manganese dioxide (MnO₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield higher quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

p-Benzoquinone, 2,5-dipiperidino- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of p-Benzoquinone, 2,5-dipiperidino- involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and DNA, leading to oxidative damage. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites in biological molecules, further contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

a. 2,5-Bis(1-aziridinyl)-p-benzoquinone (AzQ): AzQ, a structurally related compound with aziridinyl groups, exhibits potent antileukemic activity against L-1210 leukemia in mice. Quantitative structure-activity relationship (QSAR) studies reveal that hydrophobic (π) and electronic (σ) parameters of substituents significantly influence bioactivity. Compared to 2,5-dipiperidino-p-benzoquinone, AzQ’s smaller, more hydrophilic aziridinyl groups result in higher chemotherapeutic indices due to improved cellular uptake and reduced steric hindrance .

b. Dysidin (Sesquiterpene Quinone): Dysidin, a natural sesquiterpene-p-benzoquinone hybrid, inhibits protein tyrosine phosphatase 1B (PTP1B) via a mechanism distinct from p-benzoquinone. While p-benzoquinone forms covalent adducts with cysteine residues, dysidin’s inhibition is independent of redox cycling or covalent modification, highlighting the role of sesquiterpene moieties in target specificity .

c. 2,5-Dianilino-p-benzoquinone: This derivative, formed via reactions of p-benzoquinone with polyaniline (PANI) chains, introduces aromatic amine substituents. Unlike the aliphatic piperidino groups in 2,5-dipiperidino-p-benzoquinone, anilino groups enhance conjugation, altering electronic properties and redox behavior. Such differences impact applications in conductive polymers or flame retardants .

d. Hydroquinone Derivatives (e.g., 1,4-Hydroquinone): Hydroquinone, the reduced form of p-benzoquinone, lacks redox activity but participates in biosynthesis (e.g., firefly luciferin).

Functional and Mechanistic Comparisons

a. Biological Activity:

- Anticancer Potential: 2,5-Dipiperidino-p-benzoquinone’s bulky substituents may hinder intercalation with DNA compared to planar anthraquinones (e.g., doxorubicin). However, its redox activity could generate reactive oxygen species (ROS), similar to p-benzoquinone’s role in benzene toxicity .

- Enzyme Inhibition: Unlike dysidin, which avoids cysteine oxidation, p-benzoquinone derivatives like 2,5-dipiperidino-p-benzoquinone may inhibit enzymes via nucleophilic attack on cysteine residues, analogous to p-benzoquinone’s interaction with PTP1B .

b. Redox Properties: Computational studies on p-benzoquinone analogs show that electron-withdrawing groups (e.g., –CF₃) lower electron affinity, while electron-donating groups (e.g., –N(CH₂)₅) increase it.

c. Applications in Materials Science:

- Flame Retardants: p-Benzoquinone derivatives like BPPO (benzophenone phosphonate oxide) are used in polyisocyanurate foams. The dipiperidino variant’s steric bulk may reduce compatibility with polymer matrices compared to smaller substituents .

- Intercalation Compounds: p-Benzoquinone intercalates into MoS₂ and WS₂ lattices with a packing density of ~0.213. Larger substituents (e.g., piperidino) could disrupt intercalation efficiency due to increased molecular size .

Data Table: Key Properties of p-Benzoquinone Derivatives

Research Findings and Implications

- Toxicity vs.

- Synthetic Flexibility: The ease of functionalizing p-benzoquinone’s core (e.g., with piperidino, aziridinyl, or anilino groups) enables tailored designs for specific applications, from anticancer drugs to conductive materials .

- Environmental and Industrial Use: Piperidino-substituted quinones show promise in sustainable synthesis and green chemistry, aligning with trends in pharmaceutical and materials research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.